3-(3-Fluorophenyl)-1,2,5-oxadiazole
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Overview
Description
3-(3-Fluorophenyl)-1,2,5-oxadiazole is a heterocyclic compound that features a fluorinated phenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluorobenzohydrazide with an appropriate nitrile oxide, which undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluorophenyl)-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazole derivatives .
Scientific Research Applications
3-(3-Fluorophenyl)-1,2,5-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1,2,5-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and specificity by participating in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
- 3-Fluorophenylboronic acid
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-Fluoroamphetamine
Comparison: Compared to these similar compounds, 3-(3-Fluorophenyl)-1,2,5-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This ring structure can influence the compound’s
Properties
Molecular Formula |
C8H5FN2O |
---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H |
InChI Key |
BTHVPKZZEMOPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NON=C2 |
Origin of Product |
United States |
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